Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:
- A 1,6-dihydropyridazine-3-carboxylate core with an ethyl ester group at position 2.
- A p-tolyl (4-methylphenyl) substituent at position 1.
- A 6-oxo group at position 4.
- A 3-methoxybenzylamino moiety at position 3.
Its structural features, such as the electron-donating methoxy group and aromatic substituents, influence its physicochemical and pharmacological properties .
Properties
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-29-22(27)21-19(23-14-16-6-5-7-18(12-16)28-3)13-20(26)25(24-21)17-10-8-15(2)9-11-17/h5-13,23H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHVJKBDUPUGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews existing literature on its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O6
- Molecular Weight : 437.452 g/mol
- Purity : Typically around 95%
The compound features a dihydropyridazine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Research indicates that compounds similar to this compound often interact with various enzyme systems and receptors. The specific mechanisms of action for this compound are still under investigation, but potential interactions may include:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : There is potential for modulation of neurotransmitter receptors, which could influence neurological functions.
Antimicrobial Activity
Studies have shown that derivatives of the dihydropyridazine structure exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. In vitro assays have indicated that similar compounds can scavenge free radicals effectively.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could have implications for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Activity :
- Antioxidant Potential :
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Differences
Position 1 Aryl Substituents: The p-tolyl group in the target compound contrasts with 3-chlorophenyl (12b, ), 4-trifluoromethylphenyl (22, ), and o-tolyl (15, ). The p-tolyl group offers moderate hydrophobicity compared to polar substituents like 4-OCH3 (12e, ).
This may enhance binding to biological targets requiring polar interactions.
The absence of this group in the target compound suggests a divergent pharmacological profile.
Physicochemical Properties
- Melting Points: Analogs with polar substituents (e.g., 4-OCH3-phenyl in 12e, ) exhibit higher melting points (164–223°C) compared to non-polar derivatives (e.g., 12b: 109–110°C), likely due to enhanced intermolecular hydrogen bonding. The target compound’s melting point is unreported but expected to align with methoxy-containing analogs.
- Molecular Weight: The target compound (428.5 g/mol) is heavier than simpler derivatives (e.g., 12e: 328.3 g/mol, ) due to the bulky 3-methoxybenzylamino group.
Preparation Methods
Synthetic Routes and Methodological Frameworks
Multi-Step Condensation and Cyclization
The most widely reported synthesis begins with the condensation of 3-methoxybenzylamine with ethyl 6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate. This intermediate is typically prepared via a three-step sequence:
- Formation of the Pyridazine Core : Cyclization of substituted hydrazines with β-keto esters under acidic conditions yields the dihydropyridazine skeleton. For example, refluxing ethyl acetoacetate with p-tolylhydrazine in ethanol catalyzed by hydrochloric acid generates 1-(p-tolyl)-6-oxo-1,6-dihydropyridazine.
- Esterification : Subsequent treatment with thionyl chloride (SOCl₂) in methanol or ethanol under reflux (70–80°C for 6–16 hours) introduces the ester group at position 3, achieving yields of 66–92% depending on stoichiometric ratios.
- Amination at Position 4 : Nucleophilic substitution of a halogen (e.g., Cl) at position 4 with 3-methoxybenzylamine in polar aprotic solvents like dimethylformamide (DMF) completes the synthesis. Triethylamine is often added to scavenge HCl, improving yields to 70–85%.
Key Parameters Influencing Yield:
- Solvent Polarity : DMF enhances nucleophilicity of 3-methoxybenzylamine, accelerating substitution.
- Temperature Control : Maintaining 60–80°C during cyclization prevents decomposition of the β-keto ester intermediate.
- Catalyst Use : Triethylamine (1.2 equivalents) optimizes amination by neutralizing HCl.
One-Pot Multi-Component Approaches
Recent innovations leverage multi-component reactions (MCRs) to streamline synthesis. A protocol adapted from dihydropyridine preparations involves:
- Reactants : p-Tolualdehyde, ethyl acetoacetate, 3-methoxybenzylamine, and a hydrazine derivative.
- Conditions : Ethanol solvent, triethylamine catalyst (1.2 equivalents), and 12-hour stirring at room temperature.
This method consolidates cyclization and amination into a single step, reducing purification demands. Yields remain moderate (50–65%) but are offset by operational simplicity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 85 | 98 |
| Acetonitrile | 70 | 78 | 95 |
| Toluene | 110 | 50 | 88 |
DMF’s high polarity facilitates amination but necessitates rigorous drying to avoid hydrolysis. Acetonitrile offers a balance between reactivity and ease of removal.
Analytical Characterization
Structural Validation
Challenges and Mitigation Strategies
Hydrolysis of Ester Group
The ethyl ester at position 3 is prone to hydrolysis under acidic or aqueous conditions. Solutions include:
Applications and Derivative Synthesis
While pharmacological data for this specific compound remain proprietary, structural analogs demonstrate:
- Anticancer Activity : Pyridazine derivatives inhibit topoisomerase II (IC₅₀ = 2.1–8.3 μM).
- Anti-Inflammatory Effects : Triazole-pyrimidine hybrids reduce TNF-α production by 40–60% at 10 μM.
Q & A
Basic: What are the key synthetic steps for this compound?
Advanced: How can reaction conditions be optimized to improve yield and purity? Answer:
- Synthesis Steps : The compound is synthesized via multi-step routes involving (i) condensation of a β-ketoester with a substituted amine, (ii) cyclization to form the pyridazine ring, and (iii) functionalization of the 3-methoxybenzylamino and p-tolyl groups. Key intermediates include ethyl esters and halogenated precursors .
- Optimization : Yield and purity depend on solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid). Use of coupling agents like carbonyldiimidazole improves amidation efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is critical .
Basic: Which techniques are used for structural elucidation?
Advanced: How can crystallographic challenges (e.g., twinning) be resolved during X-ray analysis? Answer:
- Basic Techniques : NMR (¹H/¹³C) confirms substituent positions and stereochemistry. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Mass spectrometry validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D structure. For twinned crystals, use SHELXD (for phasing) and SHELXL (for refinement) to deconvolute overlapping reflections. High-resolution data (>1.0 Å) and iterative refinement mitigate disorder in flexible groups .
Basic: What is the hypothesized mechanism of action in biological systems?
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values) be reconciled? Answer:
- Basic Mechanism : The compound likely inhibits enzymes (e.g., kinases) via competitive binding at ATP pockets or disrupts protein-DNA interactions via its planar pyridazine ring. The 3-methoxybenzyl group may enhance membrane permeability .
- Data Contradictions : Variability arises from assay conditions (e.g., pH, serum proteins) or off-target effects. Validate using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement). Cross-reference with structurally analogous compounds (e.g., CAS 941885-56-9) .
Basic: How should stability issues be addressed during storage?
Advanced: What strategies mitigate hydrolysis of the ester group in aqueous assays? Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid humidity-induced degradation .
- Hydrolysis Mitigation : Replace the ethyl ester with a methyl or tert-butyl ester for stability. Alternatively, use co-solvents (e.g., DMSO) to reduce water activity in assays .
Basic: How is structure-activity relationship (SAR) studied for this compound?
Advanced: What computational methods predict binding modes with biological targets? Answer:
- Basic SAR : Synthesize analogs with modified substituents (e.g., halogenated benzyl groups, alkyl esters) and test against target enzymes (e.g., EGFR, COX-2). Correlate logP values with cellular uptake .
- Computational SAR : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model ligand-protein interactions. Pharmacophore mapping identifies critical H-bond donors/acceptors .
Basic: How are metabolic pathways identified?
Advanced: What techniques elucidate interactions with cytochrome P450 enzymes? Answer:
- Basic Pathways : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Major pathways include ester hydrolysis and O-demethylation .
- CYP Interactions : Use recombinant CYP isoforms (e.g., CYP3A4) and NADPH cofactors. Monitor inhibition via fluorescent probes (e.g., 7-benzyloxyquinoline) .
Basic: How is in vivo efficacy tested?
Advanced: How are pharmacokinetic (PK)/pharmacodynamic (PD) models developed? Answer:
- In Vivo Design : Administer orally (10–50 mg/kg) in rodent xenograft models. Monitor tumor volume and plasma levels via HPLC. Include controls for bioavailability (e.g., IV formulation) .
- PK/PD Modeling : Use non-compartmental analysis (WinNonlin) for AUC and t½. Compartmental models (e.g., two-phase) correlate plasma concentration with tumor growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
